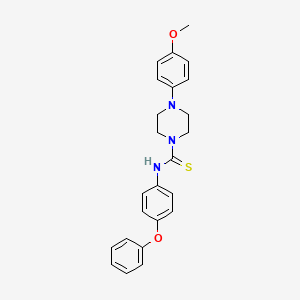

![molecular formula C21H16N4O5S2 B4065895 methyl 2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B4065895.png)

methyl 2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves complex reactions where precursor compounds undergo transformation through various chemical procedures. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases a method that might parallel the synthesis approach for our compound of interest. These synthetic routes typically involve multi-step reactions including condensation, cyclization, and functional group transformations, highlighting the intricate methods required to synthesize such complex molecules (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex rings and functional groups, including benzothiazole and pyrimidinyl moieties. This complexity influences their chemical behavior and interactions. Crystallographic studies, such as those determining the structure of related benzothiazole derivatives, provide insights into the spatial arrangement of atoms within the molecule, aiding in understanding its reactivity and properties (Metz et al., 2010).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including acylation, alkylation, and cyclization, which can alter their physical and chemical properties significantly. The reactivity of such compounds towards different reagents can lead to the formation of new derivatives with potential biological activities. Studies on benzothiazoles illustrate their potential for modification and the synthesis of derivatives with varied properties (Görlitzer & Kramer, 2000).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and potential drug development. The synthesis and crystal structure determination of related compounds shed light on how structural features affect these physical properties, influencing their application and handling (Metz et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. The functional groups within the molecule, such as carboxylate and thioether, play a significant role in these properties, influencing potential reactions and applications. The synthesis and evaluation of related compounds provide insights into their chemical behavior and reactivity patterns (Bhoi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Transformations and Synthesis

Research has been conducted on the transformations of dimethyl acetone-1,3-dicarboxylate to produce thiazole-carboxylates, demonstrating the compound's role in synthesizing heterocyclic structures with potential applications in medicinal chemistry and drug design (Žugelj et al., 2009).

Antitumor Activity

Antitumor Properties

Studies on benzothiazole derivatives have highlighted their antitumor properties, especially against human cancer cell lines. The metabolic formation and biological properties of these compounds, including their selective growth inhibitory properties, have been a subject of significant interest (Kashiyama et al., 1999).

Novel Heterocyclic Systems

Heterocyclic Compound Synthesis

The ability to synthesize and manipulate heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, showcases the versatility of benzothiazole derivatives in creating compounds with potential therapeutic applications. This includes the development of compounds with anti-inflammatory activity (Tozkoparan et al., 1998).

Drug Discovery Building Blocks

Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted benzothiazole-6-carboxylic acid derivatives highlights the role of such compounds as building blocks in drug discovery, offering the possibility to explore chemical space around these molecules for targeted drug development (Durcik et al., 2020).

Microbial and Biological Activities

Biological and Pharmacological Activities

The synthesis of pyrimido[2,1-b][1,3]benzothiazoles and their evaluation for antibacterial, antifungal, and anti-inflammatory activities exemplify the potential of benzothiazole derivatives in pharmacological applications. These activities highlight the potential for developing new therapeutic agents based on such compounds (Chaitanya et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S2/c1-30-19(29)12-7-8-13-14(9-12)32-21(22-13)23-15(26)10-31-20-24-17(27)16(18(28)25-20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,22,23,26)(H2,24,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKHDWBCICHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[(6-hydroxy-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

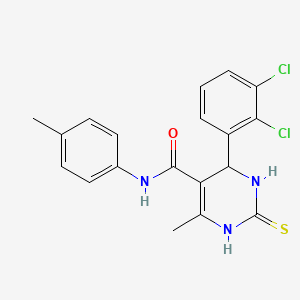

![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4065812.png)

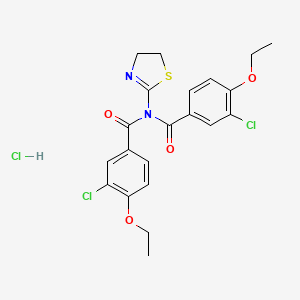

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4065816.png)

![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)

![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)

![2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole](/img/structure/B4065825.png)

![2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4065830.png)

![N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4065842.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065860.png)

![methyl 4-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)benzoate](/img/structure/B4065864.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4065881.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide](/img/structure/B4065890.png)